molecular formula C16H20N4O2S B6750663 N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)propanamide

N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)propanamide

Cat. No.: B6750663
M. Wt: 332.4 g/mol
InChI Key: NBUIHVMXDMLBIM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)propanamide is a complex organic compound that features a benzothiazole ring and a diazepane ring

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11(20-8-7-14(21)19(2)9-10-20)15(22)18-16-17-12-5-3-4-6-13(12)23-16/h3-6,11H,7-10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUIHVMXDMLBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)N3CCC(=O)N(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the diazepane moiety. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process might involve techniques such as crystallization, distillation, or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the production of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)acetamide
  • N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)butanamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(4-methyl-5-oxo-1,4-diazepan-1-yl)propanamide is unique due to its specific combination of the benzothiazole and diazepane rings, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as the development of targeted pharmaceuticals or specialized materials.

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